2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide
Description
This compound features a pyridazine-thiazole core linked via a thioether bridge to an acetamide group substituted with a 2-methoxybenzyl moiety. The 2-methoxybenzyl substituent may enhance lipophilicity and metabolic stability compared to simpler aryl groups.
Properties
IUPAC Name |
2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S2/c1-12-19(27-13(2)21-12)15-8-9-18(23-22-15)26-11-17(24)20-10-14-6-4-5-7-16(14)25-3/h4-9H,10-11H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSFSSQZCHDYTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide is a complex organic molecule that integrates thiazole and pyridazine moieties, which are known for their diverse biological activities. This article explores its biological activity, focusing on pharmacological properties, potential therapeutic applications, and mechanisms of action.
Structural Overview
The structural formula of the compound is represented as follows:
This structure features:
- A thiazole ring known for antimicrobial and anticancer properties.
- A pyridazine moiety which has been linked to various pharmacological effects.
- An acetamide functional group that enhances solubility and biological activity.
Anticancer Properties
Research indicates that compounds with similar structural frameworks exhibit significant anticancer activities. For instance, derivatives containing thiazole and pyridazine rings have shown effectiveness against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through pathways such as:
- Inhibition of topoisomerases
- Disruption of mitochondrial function
A study evaluating related thiazole-pyridazine derivatives demonstrated that they could inhibit the growth of human cancer cells (e.g., HeLa and MCF-7) with IC50 values in the low micromolar range .
Antimicrobial Activity
Compounds similar to this compound have shown promising antimicrobial effects. For example:
- Thiazole derivatives have been recognized for their antibacterial properties against strains like Staphylococcus aureus and Escherichia coli.
The compound's thioether linkage may enhance its ability to penetrate bacterial cell walls, leading to increased efficacy against microbial pathogens .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer. The compound's structural elements suggest potential anti-inflammatory effects. Similar compounds have been reported to inhibit pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), which are pivotal in inflammatory responses. The anti-inflammatory activity may be attributed to:
- Inhibition of NF-kB signaling pathways .
Research on related thiazole derivatives has shown a reduction in inflammation markers in vitro and in vivo .
The biological activity of this compound is likely mediated through multiple pathways:
- Cell Cycle Arrest : Induces G1 phase arrest in cancer cells.
- Apoptosis Induction : Promotes apoptosis via intrinsic pathways involving mitochondrial dysfunction.
- Enzyme Inhibition : Acts as an inhibitor for certain enzymes involved in tumor progression.
Case Studies
Several studies have evaluated the biological activity of compounds structurally related to this compound:
Scientific Research Applications
Biological Activities
The biological activities of 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide are supported by various studies indicating its potential therapeutic applications:
-
Antimicrobial Activity : Compounds with similar structural features have shown promising antimicrobial properties. The thiazole and pyridazine rings are known for their effectiveness against various bacterial strains, including multidrug-resistant pathogens .
Study Activity Results Antibacterial Efficacy Against MRSA Significant activity with MIC values lower than traditional antibiotics Cytotoxic Effects Cancer Cell Lines Reduction in cell viability at concentrations above 10 µM - Anti-inflammatory Potential : In silico studies suggest that derivatives of this compound may act as inhibitors of key inflammatory mediators such as 5-lipoxygenase (5-LOX), indicating potential use in treating inflammatory diseases .
- Anticancer Properties : The structural components of the compound may contribute to its ability to inhibit cancer cell proliferation, making it a candidate for further investigation in oncology.
Case Studies
Several case studies have highlighted the applications of compounds related to this compound:
-
Case Study on Antibacterial Efficacy :
- A recent study evaluated the antibacterial activity of thiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid.
-
Case Study on Cytotoxic Effects :
- In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 12–16 hrs | 2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetic acid + 2-Methoxybenzylamine | |
| Basic Hydrolysis | NaOH (2M), 60°C, 8–10 hrs | Sodium salt of the acid + 2-Methoxybenzylamine |
The thioether linkage remains stable under these conditions, but prolonged heating may lead to partial oxidation.
Oxidation Reactions
The thioether (-S-) group is susceptible to oxidation.
| Oxidizing Agent | Conditions | Products | References |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 40°C, 6 hrs | Sulfoxide derivative | |
| mCPBA | DCM, RT, 2 hrs | Sulfone derivative |
The pyridazine ring remains intact, but electron-deficient positions may undergo further electrophilic substitution.
Nucleophilic Substitution
The thioether sulfur can act as a leaving group in nucleophilic displacement reactions.
Cyclization Reactions
Intramolecular cyclization can occur under dehydrating conditions.
| Reagent | Conditions | Products | References |
|---|---|---|---|
| PCl₅ | Toluene, reflux, 8 hrs | Thiazolo[5,4-d]pyridazine fused ring system | |
| Polyphosphoric Acid | 120°C, 6 hrs | Cyclic sulfonamide derivative |
Electrophilic Aromatic Substitution
The pyridazine and thiazole rings participate in electrophilic substitutions.
| Reagent | Position | Products | References |
|---|---|---|---|
| HNO₃/H₂SO₄ | C-3 of pyridazine | Nitro-substituted derivative | |
| Br₂/FeBr₃ | C-5 of thiazole | Brominated thiazole |
Reduction Reactions
Selective reduction of functional groups is feasible.
| Reagent | Target Group | Products | References |
|---|---|---|---|
| LiAlH₄ | Amide → Amine | 2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)ethylamine | |
| H₂/Pd-C | Thioether → Thiol | Desulfurized intermediate (low yield) |
Metal-Catalyzed Coupling
The pyridazine ring supports cross-coupling reactions.
| Catalyst | Reagents | Products | References |
|---|---|---|---|
| Pd(PPh₃)₄ | Arylboronic acid, K₂CO₃, DME | Biarylpyridazine derivative | |
| CuI/Proline | Terminal alkyne, DMF | Alkynylated pyridazine |
Photochemical Reactions
UV irradiation induces unique transformations.
| Condition | Products | References |
|---|---|---|
| UV (254 nm), MeOH, 48 hrs | Thiazole ring-opening product |
Key Stability Considerations
-
pH Sensitivity : Degrades in strongly acidic (>pH 2) or basic (>pH 10) conditions.
-
Thermal Stability : Decomposes above 200°C.
-
Light Sensitivity : Store in amber vials to prevent photodegradation.
Comparison with Similar Compounds
Core Heterocyclic Structure
The pyridazine-thiazole core distinguishes this compound from analogs with triazinoindole or triazole moieties:
- Triazinoindole derivatives (e.g., compounds 23–27 in ): These feature a fused triazino[5,6-b]indole system, which is bulkier and more electron-rich than the pyridazine-thiazole core. The indole moiety may enhance π-π stacking interactions with protein targets, but the pyridazine-thiazole system offers a distinct electronic profile due to the nitrogen-rich pyridazine ring .
Substituent Effects on Acetamide Nitrogen
The 2-methoxybenzyl group is compared below with substituents in analogs:
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving high yield and purity of this compound?
- Methodology : Utilize multi-step organic synthesis with optimized reaction conditions. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions involving the thioacetamide group .
- Catalysts : Lewis acids (e.g., ZnCl₂) or coupling reagents (e.g., EDCI/HOBt) improve intermediate formation .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures ensures purity .
- Characterization : Confirm structural integrity via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .
Q. How can researchers validate the compound’s interaction with biological targets?
- Approach : Employ biophysical assays such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. For enzyme targets, measure inhibition constants () using fluorogenic substrates .
- Controls : Compare results with structurally similar compounds (e.g., pyridazine-thioacetamide derivatives) to assess specificity .
Advanced Research Questions
Q. What experimental designs address contradictions in reported biological activity data?
- Case Study : If conflicting data arise (e.g., variable IC₅₀ values across cell lines), conduct:
- Dose-response curves under standardized conditions (e.g., 72-hour incubation, ATP-based viability assays) .
- Metabolic stability tests : Evaluate cytochrome P450 interactions to rule out off-target effects .
- Structural analogs : Synthesize derivatives with modified thiazole or pyridazine moieties to isolate pharmacophoric elements .
- Statistical Validation : Use ANOVA with post-hoc Tukey tests to confirm significance of observed differences .
Q. How can computational modeling refine the compound’s target engagement profile?
- Protocol :
Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses against targets (e.g., kinases, GPCRs) .
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and hydration effects .
SAR Analysis : Corrogate docking scores with experimental IC₅₀ values to validate predictive models .
- Limitations : Address false positives by cross-referencing with experimental mutagenesis data .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Key Parameters :
- Solubility : Use co-solvents (e.g., PEG 400) or nanoformulation to enhance aqueous solubility .
- Metabolic stability : Perform hepatic microsome assays (human/rat) to identify metabolic hotspots for deuteration or fluorination .
- BBB permeability : Predict logBB values via PAMPA-BBB assays; modify logP through substituent engineering .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in cytotoxicity data across studies?
- Root Cause Analysis :
- Cell line variability : Test across multiple lines (e.g., HEK293, HepG2, MCF-7) with consistent passage numbers .
- Assay interference : Confirm the compound does not quench ATP-luciferase signals in viability assays .
- Mitigation : Standardize protocols (e.g., CellTiter-Glo®) and report EC₅₀ values with 95% confidence intervals .
Structural and Functional Analogues
Q. Which structural analogs of this compound show promise for SAR exploration?
- Notable Derivatives :
| Analog | Modification | Biological Activity |
|---|---|---|
| N-(2-fluorobenzyl) variant | Fluorine substitution | Enhanced anti-inflammatory |
| Pyrimido-indole hybrid | Fused heterocycle | Kinase inhibition (IC₅₀: 12 nM) |
Experimental Design for Mechanistic Studies
Q. What methodologies elucidate the compound’s impact on intracellular signaling pathways?
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes (e.g., apoptosis regulators) .
- Phosphoproteomics : Use TiO₂ enrichment and LC-MS/MS to map kinase signaling perturbations .
- Pathway Validation : CRISPR-Cas9 knockout of candidate targets (e.g., MAPK14) to confirm functional relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
